![molecular formula C9H13BClNO2 B13041283 4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B13041283.png)
4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzo[c][1,2]oxaborol ring, which is known for its stability and reactivity. The hydrochloride (hcl) form enhances its solubility and stability, making it suitable for various applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl typically involves the following steps:
Formation of the Benzo[c][1,2]oxaborol Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxaborol ring.
Introduction of the Methylamino Group: The methylamino group is introduced through a substitution reaction, where a suitable methylamine derivative reacts with the benzo[c][1,2]oxaborol intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl involves its interaction with specific molecular targets. For instance, it acts as a phosphodiesterase-4 (PDE4) inhibitor, which plays a crucial role in modulating inflammatory responses . By inhibiting PDE4, the compound reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(methylamino)benzoate: This compound shares a similar structure but lacks the oxaborol ring.
Benzoic acid, 4-(methylamino)-: Another related compound, differing in the absence of the oxaborol ring.
Uniqueness
The presence of the benzo[c][1,2]oxaborol ring in 4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl imparts unique chemical and biological properties, distinguishing it from other similar compounds. This ring structure contributes to its stability, reactivity, and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H13BClNO2 |
|---|---|
Poids moléculaire |
213.47 g/mol |
Nom IUPAC |
1-(1-hydroxy-3H-2,1-benzoxaborol-4-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BNO2.ClH/c1-11-5-7-3-2-4-9-8(7)6-13-10(9)12;/h2-4,11-12H,5-6H2,1H3;1H |
Clé InChI |
SFSHOBOOTOYYJW-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C(=CC=C2)CNC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


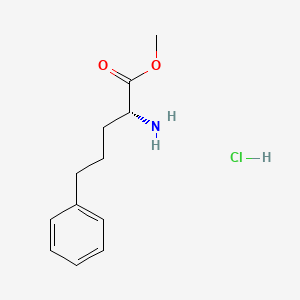
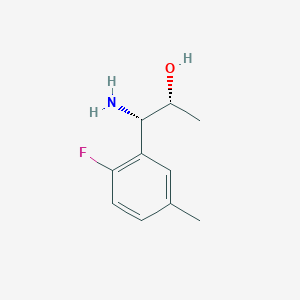


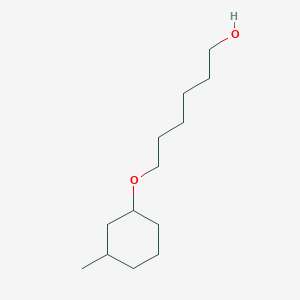
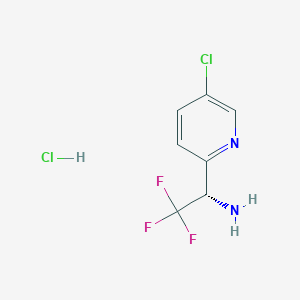
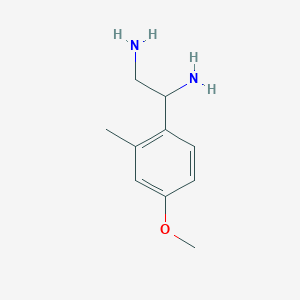
![7-Methoxy-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13041259.png)
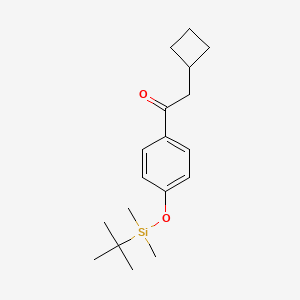

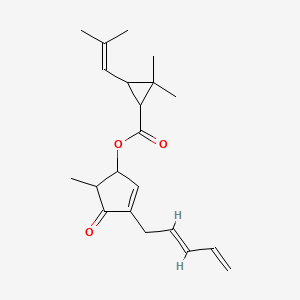

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13041305.png)
![6,7-dichlorobenzo[b]thiophen-3(2H)-one](/img/structure/B13041306.png)
